2-Propylpyrazine

Descripción

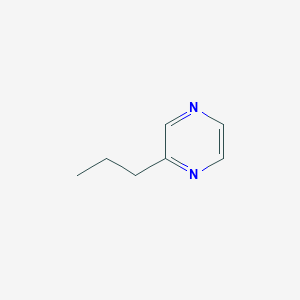

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-propylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-2-3-7-6-8-4-5-9-7/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLLTFRHLPVCEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066316 | |

| Record name | Propylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to light yellow liquid with a green vegetable odour | |

| Record name | 2-Propylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/727/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

65.00 °C. @ 12.00 mm Hg | |

| Record name | Propylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 2-Propylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/727/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.966-0.970 | |

| Record name | 2-Propylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/727/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18138-03-9 | |

| Record name | Propylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18138-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018138039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62VZ3AQA6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Chemical Synthesis and Formation Mechanisms of 2 Propylpyrazine

Maillard Reaction Pathways and Precursors

The Maillard reaction, a complex series of non-enzymatic browning reactions, is a primary pathway for the formation of 2-propylpyrazine and other alkylpyrazines, which are significant contributors to the desirable roasted, nutty, and baked flavors in thermally processed foods. ontosight.airesearchgate.netrsc.org This reaction involves a chemical cascade between amino acids and reducing sugars, initiated by heat. ontosight.airesearchgate.net

Role of Amino Acid Precursors in Pyrazine (B50134) Formation

Amino acids are fundamental precursors for the nitrogen atoms and portions of the carbon skeleton in the pyrazine ring. rsc.orgresearchgate.net The type of amino acid directly influences the variety and quantity of pyrazines formed. perfumerflavorist.comsci-hub.st Studies have shown that different amino acids exhibit varying reactivities in pyrazine formation. For instance, lysine (B10760008) is recognized as one of the most reactive amino acids in the Maillard reaction due to its potent nucleophilic amino groups, which can effectively catalyze sugar fragmentation and participate in Strecker degradation. sci-hub.st In contrast, glutamine and glutamic acid show lesser contributions to pyrazine formation. sci-hub.st

The structure of the amino acid is a key determinant of the resulting pyrazine derivatives. For example, L-threonine is a precursor for 2,5-dimethylpyrazine (B89654) (2,5-DMP), 2,6-DMP, tetramethylpyrazine (TMP), and 2-ethyl-3,5-dimethylpyrazine (B18607), while L-serine can lead to the formation of ethylpyrazine, methylpyrazine, and 2,6-diethylpyrazine. mdpi.com The presence of specific amino acids can lead to the formation of correspondingly substituted pyrazines. For instance, phenylalanine can generate phenyl-substituted pyrazines, and isoleucine can form pyrazines with a 2-methylbutyl group. sci-hub.st

Peptides, which are more abundant in foods than free amino acids, also serve as crucial precursors for pyrazine formation. researchgate.netnih.gov Model systems have demonstrated that dipeptides can produce a greater quantity of pyrazines compared to free amino acids, a phenomenon attributed to the activity of the N-terminal amino acids in the peptide. researchgate.net The specific amino acids within the peptide sequence influence the types of pyrazines formed. nih.gov

| Amino Acid Precursor | Resulting Pyrazine Derivatives |

| L-Threonine | 2,5-Dimethylpyrazine, 2,6-Dimethylpyrazine (B92225), Tetramethylpyrazine, 2-Ethyl-3,5-dimethylpyrazine mdpi.com |

| L-Serine | Ethylpyrazine, Methylpyrazine, 2,6-Diethylpyrazine mdpi.com |

| Phenylalanine | Phenyl-substituted pyrazines sci-hub.st |

| Isoleucine | Pyrazines with a 2-methylbutyl group sci-hub.st |

| Lysine | High yields of various pyrazines, including 2,6-dimethylpyrazine and trimethylpyrazine perfumerflavorist.comsci-hub.st |

Involvement of Reducing Sugars and Carbonyl Compounds as Carbon Sources

Reducing sugars and their degradation products, α-dicarbonyl compounds, provide the necessary carbon backbone for the formation of the pyrazine ring. acs.orgasm.org Common reducing sugars involved in the Maillard reaction include glucose and fructose. mdpi.com The type of reducing sugar can significantly affect the pyrazine profile. Fructose has been shown to be more reactive than glucose in producing certain pyrazines, such as 2,5-dimethylpyrazine and 2-methylpyrazine, in some systems. mdpi.com Conversely, glucose can be more effective in the formation of other compounds like furfural (B47365) at lower temperatures. mdpi.com

The degradation of sugars during thermal processing generates highly reactive α-dicarbonyl compounds like glyoxal (B1671930) and methylglyoxal. tandfonline.comnih.gov These dicarbonyls are key intermediates that react with amino acids via the Strecker degradation pathway to form α-aminocarbonyls, the direct precursors to pyrazines. tandfonline.comresearchgate.net For example, butane-2,3-dione can thermally degrade to produce intermediates that participate in Strecker degradation to form various alkylpyrazines. tandfonline.com

Influence of Thermal Processing Parameters (Temperature, Reaction Time, pH) on Pyrazine Yield and Profile

The conditions under which the Maillard reaction occurs have a profound impact on the yield and the specific types of pyrazines formed.

Temperature and Reaction Time: Higher temperatures and longer reaction times generally promote the formation of pyrazines, up to a certain point. google.com The Maillard reaction typically requires temperatures above 100°C. asm.orgnih.gov For instance, pyrazines can be generated from L-serine and L-threonine at both 120°C for 4 hours and at a much higher temperature of 300°C for 7 minutes. mdpi.com However, excessive heat can lead to the degradation of the desired flavor compounds and the formation of undesirable products. google.com

Formation Through Intermediate Compounds (e.g., α-Aminocarbonyl Compounds, Dihydropyrazines, Azomethine Ylides)

The formation of this compound and other alkylpyrazines proceeds through several key reactive intermediates.

α-Aminocarbonyl Compounds: These are the fundamental building blocks of pyrazines. They are primarily formed through the Strecker degradation of amino acids in the presence of α-dicarbonyls. asm.orgresearchgate.net

Dihydropyrazines: Two molecules of α-aminocarbonyl compounds condense to form an unstable dihydropyrazine (B8608421) intermediate. nih.govresearchgate.net This dihydropyrazine can then be oxidized to form a stable pyrazine. researchgate.net Alternatively, the dihydropyrazine intermediate can react with aldehydes, such as those produced during Strecker degradation, to yield more complex, substituted pyrazines. sci-hub.stdur.ac.uk

Azomethine Ylides: More recently, azomethine ylides have been proposed as alternative reactive intermediates in the Maillard reaction. These intermediates can undergo dimerization to form a piperazine (B1678402) structure, which can then be oxidized and decarboxylated to generate dihydropyrazines, ultimately leading to pyrazine formation. researchgate.net This pathway provides a route to pyrazines even in systems where α-dicarbonyl compounds are not readily available. researchgate.net

Contribution of Strecker Degradation to Alkylpyrazine Synthesis

Strecker degradation is a crucial component of the Maillard reaction, directly leading to the precursors of alkylpyrazines. mdpi.comCurrent time information in Bangalore, IN. This process involves the interaction of an α-amino acid with an α-dicarbonyl compound. asm.org The reaction results in the formation of a Strecker aldehyde, which contains one less carbon atom than the original amino acid, and an α-aminocarbonyl compound. nih.govacs.org

The α-aminocarbonyl compounds then self-condense to form dihydropyrazines, which subsequently oxidize to form the final pyrazine products. asm.orgCurrent time information in Bangalore, IN. The variety of alkyl side chains on the resulting pyrazine ring is determined by the structure of the initial amino acids and the dicarbonyl compounds involved in the Strecker degradation. tandfonline.com For example, the reaction of pentane-2,3-dione with ammonia (B1221849) can produce 2-aminopentan-3-one, which can then condense with aminoacetone (derived from another Strecker degradation) to form specific ethyl- and dimethyl-substituted pyrazines. tandfonline.com

Non-Maillard Chemical Synthesis Routes for Pyrazine Derivatives

While the Maillard reaction is a primary source of pyrazines in food, several chemical synthesis routes are employed for the industrial production of specific pyrazine derivatives, including this compound. These methods offer greater control over the final product distribution.

One common strategy involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. ontosight.aitandfonline.com For example, ethylenediamine (B42938) can be condensed with 2,3-butanedione (B143835) to produce 2,3-dimethyl-5,6-dihydropyrazine, which is then oxidized to 2,3-dimethylpyrazine. google.com

Another approach is the reaction of α-hydroxyketones with a nitrogen source, such as ammonium (B1175870) hydroxide (B78521). google.com For instance, reacting 1-hydroxy-2-butanone with ammonium hydroxide can yield a variety of ethyl- and propyl-substituted pyrazines, including 3,5-dimethyl-2-(n-propyl)pyrazine. google.com

Vapor-phase synthesis over catalysts is also utilized. This can involve reacting α-hydroxyamines on a bifunctional catalyst to produce a mixture of alkylpyrazines through condensation and dehydrogenation steps. naturalingredientsrd.eu Similarly, the dehydration-cyclization of 1,2-diamines with propylene (B89431) glycol, followed by dehydrogenation over mixed oxide catalysts, can produce alkylpyrazines like 2-methylpyrazine. naturalingredientsrd.eu These catalytic methods are often employed to improve yield and selectivity. tandfonline.comnaturalingredientsrd.eu

Condensation Reactions of 1,2-Diketones with 1,2-Diamines

The most direct and classical method for synthesizing the pyrazine ring is the condensation reaction between a 1,2-diketone and a 1,2-diamine. tandfonline.comtandfonline.com This approach proceeds through the formation of a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine. tandfonline.comtandfonline.com For the synthesis of this compound, the corresponding precursors would be a propyl-substituted 1,2-diketone and a 1,2-diamine like ethylenediamine. This method is considered a straightforward route for preparing pyrazines. tandfonline.com

Catalytic Systems in Pyrazine Ring Formation

Various catalytic systems have been developed to facilitate the synthesis of pyrazines, often enhancing yield and reaction conditions. These catalysts play a crucial role in different strategies for forming the pyrazine ring.

Copper-Chromium: This catalyst has been utilized in the synthesis of pyrazines from the condensation of epoxides and diamines. tandfonline.comnbu.ac.inajgreenchem.com It is also employed in the reaction of diamines with diols and in the cyclodehydrogenation of N-(hydroxyalkyl)alkyldiamines. tandfonline.comajgreenchem.com

Palladium: Palladium catalysts are effective in the dehydrogenation of piperazines to produce pyrazines in high yields. tandfonline.comnbu.ac.inajgreenchem.com

Manganese Dioxide (MnO2): Manganese dioxide can catalyze the tandem oxidation of α-hydroxy ketones and 1,2-diamines to form pyrazines. tandfonline.comnbu.ac.inajgreenchem.com However, this method may require an excess amount of the catalyst and can result in modest yields, which can be a drawback from a commercial and environmental perspective. tandfonline.comnbu.ac.in

Other catalytic systems mentioned for pyrazine synthesis, although not always specific to this compound, include copper oxide, zinc oxide, copper, sodium carbonate, and silver. nbu.ac.inconnectjournals.com Combinations like copper-zinc-chromium have also been patented for the preparation of related compounds like 2-methylpyrazine. tandfonline.comajgreenchem.com

Green Chemistry Approaches and Sustainable Synthesis Methodologies

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis. For pyrazine synthesis, this has led to several innovative "green" approaches.

One notable method involves the use of potassium tert-butoxide (t-BuOK) as a catalyst in an aqueous methanol (B129727) solution at room temperature. tandfonline.comtandfonline.com This high-yielding process avoids the need for expensive catalysts or harsh conditions like bubbling oxygen at high temperatures. tandfonline.comtandfonline.com

Another green approach utilizes onion extract as a catalyst. ajgreenchem.com The organic acids present in the onion extract, such as phenolic acids, are believed to catalyze the condensation and aromatization steps. ajgreenchem.com This method offers advantages like using a benign, readily available, and reusable catalyst, along with a simple workup process. ajgreenchem.com

Furthermore, silica (B1680970) gel has been investigated as an efficient and recyclable catalyst for the one-pot synthesis of pyrazines from ethylenediamine and 1,2-diketones under solvent-free conditions at room temperature. connectjournals.com This aligns with the principles of green chemistry by minimizing waste and avoiding hazardous solvents. connectjournals.com These methods represent a move away from traditional syntheses that often involve harsh conditions, toxic solvents, and heavy metal catalysts. tandfonline.comajgreenchem.com

Biosynthesis and Microbial Formation Pathways

This compound is also produced naturally by various microorganisms. This biosynthetic route offers an alternative to chemical synthesis, often favored for producing "natural" flavor compounds.

Production by Mycelial Fungi and Bacterial Strains

A variety of mycelial fungi and bacterial strains are known to produce pyrazines. For instance, some Serratia and Cedecea strains are known to produce pyrazines responsible for a potato-like odor. up.ac.za Aspergillus parasiticus has been shown to produce blue fluorescent pyrazines. up.ac.za

More specifically, bacteria play a significant role in the life cycle of fungi and can influence their metabolic output, including the production of volatile compounds. researchgate.net For example, the bacterium Paenibacillus peoriae has been shown to produce 2,5-diisopropylpyrazine, a compound structurally related to this compound. researchgate.net The interaction between bacteria and fungi can trigger the biosynthesis of various compounds, sometimes through intimate physical contact between their mycelia. nih.gov

Metabolic Precursors and Enzymatic Reactions in Biological Pyrazine Synthesis

The biosynthesis of pyrazines in microorganisms involves specific metabolic precursors and enzymatic reactions. Amino acids are key building blocks in these pathways. d-nb.info

For many alkylpyrazines, the biosynthesis starts from common amino acids like valine, leucine, and isoleucine. d-nb.info For example, L-threonine is a known precursor for the biosynthesis of 2,5-dimethylpyrazine in Bacillus species. mdpi.com The metabolic pathway involves the enzyme L-threonine-3-dehydrogenase (TDH), which catalyzes the conversion of L-threonine to 2-amino-3-ketobutyrate. mdpi.comnih.gov This intermediate can then undergo further reactions to form the pyrazine ring. mdpi.com

Natural Occurrence and Distribution of 2 Propylpyrazine in Complex Matrices

Presence in Food Systems and Thermally Processed Products

2-Propylpyrazine is frequently identified as a key volatile compound in numerous food systems, particularly those that have undergone thermal processing such as roasting and fermentation. Its presence is a result of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor.

The roasting process is pivotal in the development of the characteristic flavors of many beloved commodities, with this compound being a notable product of this thermal treatment.

In roasted coffee beans , this compound has been reported as a constituent. chemicalbook.comchemdad.com Its concentration and sensory impact can vary depending on the degree of roasting. nih.govresearchgate.net In some studies, it has been described as having a rubber-like odor at certain roast levels. nih.gov Research has also indicated that this compound can be used to differentiate between coffee varieties after roasting. researchgate.net

Roasted peanuts and peanut butter also contain this compound, where it contributes to the characteristic nutty and roasted flavor profile. google.comtandfonline.com Studies have quantified its presence in both regular and low-fat peanut butter preparations. tandfonline.com It is considered one of the important pyrazines that define the flavor of roasted peanuts. ccsenet.org

The complex aroma of cocoa and chocolate is also influenced by the presence of this compound. fragranceu.comfragranceu.comresearchgate.net It is formed during the conching process of chocolate manufacturing, a step involving heating and mixing that develops the final flavor. nih.gov The compound contributes to the earthy, nutty, and roasted notes of chocolate. researchgate.net

Table 1: Occurrence of this compound in Roasted Commodities

| Commodity | Reported Findings | Associated Aroma/Flavor |

|---|---|---|

| Roasted Coffee | Identified as a volatile component. chemicalbook.comchemdad.com Concentration varies with roast level. nih.gov | Green, vegetable, rubber-like. chemicalbook.comnih.gov |

| Roasted Peanuts | Found in roasted peanuts and peanut butter. google.comtandfonline.com | Fruity green, similar to fermented nuts. google.com |

| Cocoa & Chocolate | Present in cocoa and chocolate products. fragranceu.comfragranceu.comresearchgate.net Formed during conching. nih.gov | Earthy, nutty, hazelnut, roasted. researchgate.net |

Fermentation, another transformative process in food production, also leads to the formation of this compound in various traditional products.

Fermented soy products such as miso, natto, and soy sauce are also known to contain a variety of pyrazine (B50134) compounds, which are crucial to their characteristic flavors. researchgate.netresearchgate.net The fermentation of soybeans by microorganisms like Bacillus subtilis leads to the generation of these aromatic compounds. researchgate.netnih.gov While specific quantitative data for this compound in all these products is not always detailed, the general presence of alkylpyrazines is well-documented as being significant to their flavor profiles. researchgate.netresearchgate.net

Table 2: Occurrence of this compound in Fermented Products

| Product | Reported Findings |

|---|---|

| Baijiu | Detected in soy sauce aroma type Baijiu. researchgate.net |

| Fermented Soy Products (Miso, Natto, Soy Sauce) | Alkylpyrazines, including by extension this compound, are key flavor compounds. researchgate.netresearchgate.net |

While more commonly associated with processed foods, this compound and related pyrazines can also be found in their raw, natural states, contributing to the green and vegetative aromas of certain plants. The compound has been described as having a musty, green character suitable for fresh vegetable flavors. sigmaaldrich.comsigmaaldrich.com It imparts nuances of fresh peas, cucumber, and watermelon. sigmaaldrich.com this compound has a reported green, vegetable-like odor. chemicalbook.comchemicalbook.com

Detection in Animal and Insect Extracts

The occurrence of this compound is not limited to the plant kingdom. It has also been identified in extracts from insects. For instance, 3,5-dimethyl-2-propylpyrazine (B6233478) was identified in an edible insect species, Mimela sp., from the Arunachal Pradesh region. jeb.co.in In the context of insect chemistry, pyrazines often function as pheromones. researchgate.netmdpi.com For example, 2,5-dimethyl-3-n-propylpyrazine has been identified in the Australian bull ant, Myrmecia gulosa. mdpi.comresearchgate.net The presence of this compound has also been noted in the rectal glands of the cucumber fruit fly, Zeugodacus cucumis. nih.gov

Stability and Degradation Mechanisms in Storage and Processing

The stability of this compound is generally considered to be high in most media. thegoodscentscompany.com Its formation is a key part of thermal processing, such as roasting and conching, indicating its stability under these high-temperature conditions. nih.govnih.gov The changes in the concentration of pyrazines, including the potential for both formation and degradation, during processes like the conching of chocolate, highlight the dynamic nature of these compounds in food matrices. nih.gov During the conching of dark chocolate, the concentration of various pyrazines changes, with some decreasing during the process. nih.gov This suggests that while formed at high temperatures, prolonged heating and specific conditions can lead to their degradation or volatilization. Further research is needed to fully elucidate the specific degradation pathways of this compound under various storage and processing conditions.

Sensory Science and Olfactory Perception of 2 Propylpyrazine

Contribution to Characteristic Aroma and Flavor Profiles

2-Propylpyrazine is a heterocyclic organic compound that contributes distinct sensory characteristics to a variety of food products. Its sensory profile is primarily described as having green and nutty notes. thegoodscentscompany.comchemicalbook.com Detailed organoleptic evaluations characterize its aroma as reminiscent of green vegetables, hazelnut, barley, and roasted corn. thegoodscentscompany.com When diluted, for instance at 0.10% in dipropylene glycol, its odor is more specifically defined as green, vegetable-like, and nutty. thegoodscentscompany.com

Table 1: Sensory Profile of this compound

| Sensory Aspect | Descriptor(s) | Source(s) |

|---|---|---|

| Odor Type | Green, Nutty | thegoodscentscompany.comchemicalbook.com |

| Detailed Odor Description | Green vegetable, nutty, hazelnut, barley, roasted barley, corn | thegoodscentscompany.com |

| Flavor Type | Green, Burnt | thegoodscentscompany.com |

| Reported Occurrence | Roasted Coffee Beans | chemicalbook.com |

Determination and Significance of Odor Thresholds

The significance of this threshold lies in its relative value compared to other pyrazines and flavor compounds. The odor thresholds for pyrazine (B50134) derivatives can vary dramatically, from as low as 0.00001 parts per million (ppm) to as high as 6.00 ppm, depending on their specific molecular structure, including the nature of their substituent groups. researchgate.netresearchgate.net Compounds with low odor thresholds can be powerful contributors to an aroma profile. While the 300 ppb threshold of this compound is not among the lowest in the pyrazine family, it is still significant enough to play a role in the aroma of foods where it is formed, such as roasted coffee. chemicalbook.com The concentration of this compound relative to its threshold value (its Odor Activity Value or OAV) in a given food matrix determines its direct contribution to the perceived aroma.

Table 2: Odor Threshold of this compound

| Compound | Detection Threshold | Medium | Source(s) |

|---|

Perceptual Interactions and Synergistic Effects in Complex Flavor Matrices

While direct studies detailing the specific synergistic partners of this compound are limited, the established behavior of the broader pyrazine class suggests its potential to act as a flavor enhancer or modifier in complex systems. nih.govresearchgate.net Its green and nutty notes could interact with other compounds to create a more rounded and complete flavor profile. For example, in chocolate, pyrazines are considered key odor-active compounds that, along with aldehydes, esters, and acids, create the final characteristic cocoa flavor. nih.govresearchgate.net The presence of this compound could synergistically enhance the nutty or roasted notes contributed by other pyrazines like 2-ethyl-3,5-dimethylpyrazine (B18607) or trimethylpyrazine. nih.gov

Table 3: Types of Perceptual Interactions in Flavor Matrices

| Interaction Type | Description | Potential Outcome |

|---|---|---|

| Synergism | The combined effect of two or more compounds is greater than the sum of their individual effects. | Enhancement of a specific aroma note; lowering of detection thresholds for other compounds. |

| Addition | The perceived intensity of the mixture is equal to the sum of the individual component intensities. | A predictable blend of aromas with no unexpected enhancement or reduction. |

| Masking (Antagonism) | The presence of one compound reduces the perceived intensity of another. | Suppression of certain off-notes or, conversely, desirable flavor characteristics. |

Analytical Methodologies for 2 Propylpyrazine Characterization

Extraction and Sample Preparation Techniques

The initial and critical step in the analysis of 2-propylpyrazine involves its extraction from the sample matrix. Headspace Solid-Phase Microextraction (HS-SPME) is a widely employed technique for this purpose due to its solvent-free nature, simplicity, and ability to concentrate volatile and semi-volatile compounds. vscht.czresearchgate.netsigmaaldrich.comsigmaaldrich.com

In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. The volatile compounds, including this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. vscht.czsigmaaldrich.comsigmaaldrich.com The choice of fiber coating is crucial for efficient extraction. For pyrazine (B50134) analysis, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often selected due to its high extraction efficiency for a broad range of volatile compounds. nih.gov

Several parameters must be optimized to maximize the extraction efficiency of this compound using HS-SPME, including:

Extraction Temperature: Higher temperatures can increase the volatility of the analyte but may also affect the stability of the sample or the fiber. nih.gov

Extraction Time: Sufficient time is required for the analyte to reach equilibrium between the sample headspace and the fiber coating. nih.gov

Equilibrium Time: This is the period the sample is allowed to equilibrate at a set temperature before the fiber is exposed to the headspace. nih.gov

After extraction, the fiber is transferred to the injection port of a gas chromatograph, where the adsorbed compounds are thermally desorbed for analysis. vscht.cz

Chromatographic Separation Methods

Following extraction, chromatographic techniques are employed to separate this compound from other volatile compounds in the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful technique for the analysis of volatile compounds like this compound. sigmaaldrich.comsigmaaldrich.comworktribe.com In GC, the desorbed volatile compounds are separated based on their boiling points and interactions with the stationary phase of the chromatographic column. nist.gov The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. worktribe.com The use of a polar capillary column, such as one coated with polyethylene (B3416737) glycol (e.g., SUPELCOWAX™ 10), is often preferred for the separation of pyrazines. sigmaaldrich.comsigmaaldrich.com

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has also been developed for the analysis of pyrazines. nih.govresearchgate.net This technique is particularly suitable for liquid samples like beverages. nih.gov UPLC utilizes smaller particle size columns, allowing for faster separations and higher resolution compared to traditional high-performance liquid chromatography (HPLC). mdpi.comnih.gov The separated compounds are then detected by a tandem mass spectrometer (MS/MS), which offers high sensitivity and specificity by monitoring specific precursor-to-product ion transitions for each analyte. nih.govnih.gov For pyrazine analysis, a C18 column is often used with a mobile phase consisting of a mixture of water and acetonitrile (B52724) containing a small amount of formic acid. nih.govfrontiersin.org

Quantitative Analysis Approaches

The Internal Standard Method is a widely used approach for quantification in chromatography. scioninstruments.com In this method, a known amount of a specific compound, the internal standard (IS), is added to the sample before preparation. scioninstruments.com The IS should be a compound that is not naturally present in the sample and has similar chemical properties to the analyte of interest. scioninstruments.com For the analysis of pyrazines, deuterated analogues or other alkylpyrazines, such as 2-methyl-3-n-propylpyrazine, are often used as internal standards. bio-conferences.orgresearchgate.net By comparing the peak area of this compound to the peak area of the internal standard, variations in sample injection volume and instrument response can be corrected, leading to more accurate and precise quantification. scioninstruments.com

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are important parameters that define the performance of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected by the instrument, while the LOQ is the lowest concentration that can be accurately and precisely quantified. youtube.comsepscience.com These values are typically determined by analyzing a series of standard solutions with decreasing concentrations and are often defined based on the signal-to-noise ratio (S/N), with an S/N of 3 commonly used for the LOD and 10 for the LOQ. nih.govyoutube.comsepscience.com For the analysis of pyrazines in perilla seed oils using HS-SPME-GC-MS/MS, LODs have been reported to be in the range of 0.07 to 22.22 ng/g. nih.govacs.org

Integration with Olfactometry for Aroma-Active Compound Identification

While instrumental analysis provides information on the chemical composition of a sample, it does not directly measure the sensory impact of each compound. To bridge this gap, chromatographic techniques are often coupled with olfactometry.

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of GC with the human nose as a detector. vup.skodourobservatory.orgwikipedia.org As the separated compounds elute from the GC column, the effluent is split, with one portion going to a standard detector (like a mass spectrometer) and the other to a sniffing port where a trained panelist can assess the odor of each compound. odourobservatory.org This allows for the direct correlation of specific chemical compounds with their perceived aroma characteristics. vup.sk

Structure Activity Relationships Sar and Theoretical Studies of Pyrazine Derivatives

Correlation Between Alkyl Substituent Structure and Biological Activity or Sensory Properties

The structure of the alkyl group attached to the pyrazine (B50134) ring is a significant determinant of the molecule's sensory profile and biological effects. Variations in the length, branching, and position of these alkyl chains can lead to profound changes in activity.

Sensory Properties: Alkylpyrazines are renowned for their potent aroma characteristics, contributing to the flavor profiles of many roasted, toasted, and heated foods. nih.gov The specific aroma is heavily influenced by the nature of the alkyl substituent.

Chain Length: Studies on various alkylpyrazines demonstrate that the length of the alkyl chain impacts the odor threshold and quality. For instance, increasing the alkyl chain length on the pyrazine ring can alter the perceived aroma. semanticscholar.org In the case of 2-Propylpyrazine, it has been described as having an unpleasant rubber-like odor in some contexts, such as in roasted coffee. mdpi.com Other research notes that 3,5-dimethyl-2-propylpyrazine (B6233478) can have pea-like sensory notes. mdpi.com

Substitution Pattern: The relationship between 2,3,5-trimethylpyrazine (B81540) and tetramethylpyrazine is often used to gauge the degree of roasting in cocoa, indicating that the number and position of alkyl groups are critical to the final aroma profile. semanticscholar.org The sensory importance of alkylpyrazines has been widely highlighted in food chemistry. nih.gov

Biological Activity: Structural modifications to the pyrazine ring are known to modulate the biological activity of its derivatives. researchgate.net

Antimicrobial Effects: Research into the antimicrobial properties of alkylpyrazines suggests a link between the structure and efficacy. While some pyrazine derivatives show activity against various bacteria and fungi, the specific effectiveness can be tied to the substitution pattern. researchgate.nettrp.org.in For example, in a study of pyrazinecarboxamides, the length of an alkylamino chain was found to be a critical factor for antimycobacterial activity and the inhibition of photosynthetic electron transport. mdpi.com

General Biological Roles: Alkyl-substituted pyrazines are found in the growth medium of some bacteria and are considered important signaling molecules in both plants and animals. trp.org.inmdpi.com Structure-Activity Relationship (SAR) analysis is a key tool for concluding which structural features lead to potent biological activity. trp.org.in

Role of Hydrophobicity (Log P Values) in Pyrazine Functionality

Hydrophobicity, often quantified by the partition coefficient (Log P), is a crucial physicochemical parameter that influences the behavior of molecules in biological and environmental systems. acdlabs.comiupac.org The Log P value represents the ratio of a compound's concentration in a lipid (octanol) phase to its concentration in an aqueous (water) phase. acdlabs.com It is a key factor in predicting how a compound will be transported and where it will accumulate. acdlabs.comnih.gov

For pyrazine derivatives, hydrophobicity plays a significant role in their functionality:

Biological Activity: The lipophilicity of a compound affects its ability to cross cell membranes. nih.gov In a series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, the inhibition of photosynthetic electron transport was found to be strongly connected with the lipophilicity of the compounds. mdpi.com Similarly, another study hypothesized that differences in the antibacterial activity of various alkylpyrazines were a result of the substance's hydrophobicity, as measured by Log P values. semanticscholar.org

Flavor Release: The interaction between flavor molecules like alkylpyrazines and food matrix components such as proteins is influenced by hydrophobicity. nih.govrsc.org A higher Log P value indicates greater hydrophobicity (lipophilicity), which can affect how the molecule binds to proteins and is subsequently released, impacting the sensory perception of food. nih.govbiotage.com Supported Liquid Extraction (SLE) methods, used in sample preparation, rely on Log P, as it indicates how well a molecule will partition into an organic elution solvent. biotage.com

The Log P value for this compound can be computationally predicted, a common practice in modern chemistry to guide research and development. acdlabs.com These predicted values help in understanding its likely behavior in biological systems and its sensory release characteristics.

Application of In Silico Modeling and Quantitative Structure-Activity Relationship (QSAR) Predictions

In silico (computational) modeling and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for predicting the properties and biological activities of chemical compounds, reducing the need for extensive experimental testing. nih.govsemanticscholar.org These methods establish a mathematical relationship between the chemical structure of a molecule and its observed activity. ijournalse.orgasianpubs.org

Predicting Biological Activity: QSAR studies have been successfully applied to various pyrazine derivatives to predict activities such as tuberculostatic, herbicidal, and antiproliferative effects. nih.govsemanticscholar.orgasianpubs.orgscholarsresearchlibrary.com These models use calculated physicochemical descriptors (like hydrophobicity, electronic properties, and steric parameters) as independent variables to predict a dependent variable, such as the inhibitory concentration (IC50). asianpubs.orgscholarsresearchlibrary.com The resulting QSAR equations can then be used to design new pyrazine derivatives with potentially enhanced potency. asianpubs.org In one study, in silico observations were validated by in vitro bioassays to identify potential inhibitors of the SARS-CoV-2 main protease. nih.gov

Predicting Sensory Properties: QSAR and related methods have also been used to study the odor properties of pyrazines. ijournalse.org For a group of 78 pyrazine molecules, a 2D-QSPR (Quantitative Structure-Property Relationship) model was developed to predict odor thresholds, demonstrating that variations in odor activities depend on the chemical structure, including the type and location of substituents on the pyrazine ring. ijournalse.org

Methodology: The process typically involves calculating a set of molecular descriptors using quantum chemistry methods like Density Functional Theory (DFT). ijournalse.orgscholarsresearchlibrary.com Statistical techniques such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are then employed to build the predictive model. semanticscholar.orgscholarsresearchlibrary.com The robustness of these models is confirmed through validation methods, ensuring their predictive power. semanticscholar.orgijournalse.org

The table below illustrates the types of descriptors commonly used in QSAR/QSPR studies of pyrazine derivatives.

| Descriptor Category | Examples | Relevance |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Atomic Charges | Describes the electronic aspects of the molecule, influencing reactivity and intermolecular interactions. semanticscholar.orgscholarsresearchlibrary.com |

| Hydrophobic | Log P | Quantifies the water-solubility of the molecule, critical for membrane transport and protein binding. mdpi.comasianpubs.org |

| Topological | Molecular Connectivity Indices, Shape Indices | Encodes information about the size, shape, and branching of the molecular structure. ijournalse.org |

| Quantum Chemical | Total Energy, Electron Affinity, Ionization Potential | Provides fundamental data on molecular stability and reactivity. nih.govsemanticscholar.org |

Computational Analysis of Electronic Structures and Molecular Properties

Computational chemistry, particularly methods like Density Functional Theory (DFT), provides profound insights into the electronic properties of molecules, which govern their reactivity, stability, and intermolecular interactions. mostwiedzy.plresearchgate.net These theoretical calculations are essential for understanding the behavior of pyrazine derivatives at a fundamental level. semanticscholar.org

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron (ionization potential), while the LUMO energy relates to the ability to accept an electron (electron affinity). researchgate.netresearchgate.net The energy gap between HOMO and LUMO is an indicator of molecular stability. researchgate.netiiste.org For 2-propyl-pyrazine, HOMO and LUMO energy levels have been calculated using DFT methods. rsc.orgrsc.org

Natural Bond Orbitals (NBO): NBO analysis provides detailed information about charge distribution within a molecule. researchgate.netchemrxiv.orgresearchgate.net This method calculates the charges on individual atoms, revealing insights into charge transfer and the stability of molecular structures. researchgate.netresearchgate.net

Electron Affinity (EA): Electron affinity is the energy change that occurs when an electron is added to a neutral atom or molecule to form a negative ion. researchgate.netresearchgate.net It is a crucial parameter in understanding redox reactions and the formation of anions. mostwiedzy.pl Theoretical studies suggest that the pyrazine core plays a significant role in tuning the electron affinities of its derivatives. acs.org

The following table summarizes some of the calculated electronic properties for this compound and related compounds from theoretical studies.

| Property | Compound | Calculated Value (Method) | Significance |

| HOMO Energy | This compound | -6.925 eV (DGDZVP) | Relates to electron-donating ability. rsc.org |

| LUMO Energy | This compound | -1.623 eV (DGDZVP) | Relates to electron-accepting ability. rsc.org |

| LUMO Energy | This compound | -1.692 eV (B3LYP/6-311++G(3df, 3pd)) | Characterizes susceptibility to nucleophilic attack. nih.govrsc.org |

| Electron Affinity | Pyrazine | -0.73 eV (B3LYP/6-31+G*) | Indicates the molecule's capacity to accept an electron. mostwiedzy.plresearchgate.net |

| Dipole Moment | Pyrazine | 0.00 D | Pyrazine is a symmetrical, nonpolar molecule. researchgate.net Alkyl substitution breaks this symmetry, inducing a dipole moment. researchgate.net |

Biological Activities and Biotechnological Significance of Pyrazine Derivatives

Antimicrobial Properties of Pyrazine (B50134) Compounds

Pyrazine derivatives have demonstrated a spectrum of antimicrobial activities, showing potential for development into new agents to combat bacteria, fungi, and oomycetes. nih.govmdpi.com

Several studies have highlighted the antibacterial efficacy of pyrazine compounds against both Gram-positive and Gram-negative bacteria. nih.govimist.ma For instance, certain pyrazine carboxamide derivatives have been synthesized and evaluated for their activity against various bacterial strains. researchgate.net While comprehensive data on 2-Propylpyrazine is specific, research on structurally related alkylpyrazines provides insight into the antibacterial potential of this class.

One study identified 2,6-dimethyl-3-propyl-pyrazine as a component of the mandibular gland secretions in ponerine ants, which are known to have antimicrobial properties. tugraz.at Another study on alkylpyrazines found in cocoa products reported that compounds like 2-isobutyl-3-methylpyrazine exhibit strong bactericidal properties against Escherichia coli and Staphylococcus aureus. mdpi.com The antibacterial action of various pyrazine derivatives is an active area of research, with some compounds showing efficacy comparable to established antibiotics like ampicillin. nih.gov

Table 1: Examples of Antibacterial Activity in Pyrazine Derivatives

| Compound | Target Bacteria | Activity Noted | Reference |

|---|---|---|---|

| Triazolo[4,3-a]pyrazine derivatives | Staphylococcus aureus, Escherichia coli | Moderate to good antibacterial activity; compound 2e showed MICs of 32 µg/mL and 16 µg/mL, respectively. nih.gov | nih.gov |

| 2-isobutyl-3-methylpyrazine | Escherichia coli | MIC: 3 mg/mL; MBC: 3 mg/mL. mdpi.com | mdpi.com |

| 2-isobutyl-3-methylpyrazine | Staphylococcus aureus | MIC: 5 mg/mL; MBC: 6 mg/mL. mdpi.com | mdpi.com |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Pyrazine derivatives have also been recognized for their potent antifungal and antioomycete properties, particularly against pathogens that are detrimental to plants. mdpi.com Volatile organic compounds (VOCs) produced by microorganisms, including various alkylpyrazines, have shown compelling inhibitory activity against harmful fungi and oomycetes. mdpi.com

For example, pyrazine derivatives isolated from the plant endophyte Pseudomonas putida BP25 and the black pepper root endophyte Bacillus megaterium BP17, such as 2,5-dimethylpyrazine (B89654) and 2-ethyl-5-methylpyrazine, have demonstrated effective antifungal and antioomycete action. mdpi.com In trials against the oomycete Phytophthora capsici, several pyrazines achieved full suppression of mycelial growth at concentrations of 504 µg/mL. mdpi.com Furthermore, against Phytophthora rot on black pepper shoot cuttings, compounds like 2,5-dimethylpyrazine showed a contraction of contamination at concentrations as low as 21 μg/mL without signs of toxicity to the plant. mdpi.com While specific data for this compound is limited in this context, the broad efficacy of related alkylpyrazines suggests potential activity.

Role as Semiochemicals in Inter- and Intraspecific Communication

Semiochemicals are signaling molecules that mediate interactions between organisms. pressbooks.pub Pyrazines are crucial semiochemicals in the insect world, playing roles in alarm signaling, defense, aggregation, and mating. researchgate.netsemanticscholar.org These volatile compounds are detected by insects and can significantly alter their behavior. pressbooks.pubplantprotection.pl

Several alkylpyrazines, including propyl-substituted derivatives, have been identified as key components in insect communication. For instance, various 2,6-dimethyl-3-alkyl-pyrazines (where the alkyl group can be propyl, butyl, or pentyl) have been found in the mandibular gland secretions of ponerine ants of the genus Odontomachus, where they function as alarm pheromones. tugraz.at

In another fascinating example of chemical mimicry, certain sexually deceptive orchids, like the warty hammer orchid (Drakaea livida), produce tetrasubstituted pyrazines to attract their specific thynnine wasp pollinators. acs.org These pyrazines mimic the sex pheromones of the female wasps, luring the males to the flower and facilitating pollination. acs.org This highlights the potent and specific roles that pyrazine structures play in complex ecological interactions.

Research Applications in Flavor and Fragrance Development

Pyrazines are highly valued in the flavor and fragrance industry for their powerful and diverse aroma profiles, which are often described as nutty, roasted, earthy, and green. tugraz.atelsevierpure.com They are key aroma compounds in many baked and roasted goods. wikipedia.org this compound itself is noted for its distinct "green vegetable nutty" odor and a "green burnt" taste. thegoodscentscompany.com

Due to their intense aromas, pyrazines have very low odor threshold values, meaning they can be detected at very low concentrations. tugraz.at This makes them important additives for a wide range of food products. tugraz.atinchem.org The demand for natural flavor compounds has spurred research into biotechnological production methods for pyrazines, using microorganisms to synthesize these valuable molecules as an alternative to chemical synthesis or extraction from natural sources. elsevierpure.comresearchgate.net The biotechnological approach is often preferred as the resulting products can be labeled "natural," which is highly valued by consumers. researchgate.net

Table 2: Organoleptic Properties of this compound

| Property | Description |

|---|---|

| Odor Type | Green, Nutty |

| Odor Description | Green, vegetable, nutty, hazelnut, barley, roasted barley, corn. thegoodscentscompany.com |

| Flavor Type | Green |

| Taste Description | Green, burnt. thegoodscentscompany.com |

| Applications | Flavoring agent in various food products. sigmaaldrich.com |

Utility as Chemical Building Blocks in Organic Synthesis

The pyrazine ring is a significant heterocyclic scaffold used in the synthesis of more complex molecules, particularly in the fields of medicinal and materials chemistry. nih.govtandfonline.com this compound, as a substituted pyrazine, serves as a valuable building block in biochemical experiments and drug synthesis research. targetmol.com

The reactivity of the pyrazine core allows for various chemical modifications, enabling the construction of a diverse array of derivatives. slideshare.net For example, functional groups can be introduced onto the pyrazine ring or the alkyl side chain, facilitating the synthesis of novel compounds with specific properties. In medicinal chemistry, the pyrazine scaffold is a component of numerous pharmacologically active molecules, including antibacterial, antifungal, and anticancer agents. nih.govnbinno.com The ability to synthesize a variety of pyrazine derivatives is crucial for structure-activity relationship studies aimed at developing more effective and clinically relevant compounds. nih.gov The synthesis of pyrazine-based oligoamide α-helix mimetics, for instance, demonstrates the utility of pyrazine monomers in constructing complex molecular architectures. researchgate.net

Q & A

Basic Research Question

- Experimental : NMR (¹H/¹³C) identifies alkyl substituents and aromatic protons; IR spectroscopy detects functional groups like C-H stretching in pyrazine rings.

- Computational : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311++G**) predict vibrational frequencies and electron distribution, validated against experimental data .

- Cross-reference with X-ray crystallography for solid-state conformation .

How does the alkyl chain length in pyrazine derivatives affect biological activity, as seen in vasodilation studies?

Advanced Research Question

In endothelial nitric oxide release assays, this compound shows ~40% vasodilation vs. 79% for 2-Ethylpyrazine . Structural factors influencing activity include:

- Chain Length : Longer alkyl chains (e.g., propyl vs. ethyl) may reduce bioavailability due to steric hindrance or altered lipophilicity.

- Electron Density : Pyrazine ring substituents modulate electron-withdrawing/donating effects, impacting receptor binding.

- Methodological Note : Compare activity using standardized endothelial cell assays and molecular docking simulations to quantify steric/electronic contributions .

What computational strategies predict this compound’s reactivity in drug-like applications?

Advanced Research Question

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, pyrazine-2-amidoxime’s reactivity was validated via DFT-derived Fukui indices .

- Molecular Dynamics (MD) : Simulate solvation effects and binding affinities with biological targets (e.g., enzymes in vasodilation pathways).

- Validation : Correlate computational results with experimental bioactivity data to refine models .

How can contradictory bioactivity data for this compound across studies be systematically addressed?

Advanced Research Question

Contradictions often arise from:

- Experimental Variability : Differences in cell lines, solvent systems, or assay protocols.

- Structural Analogues : Misidentification of derivatives (e.g., this compound vs. 2-methoxy-3-propylpyrazine).

Resolution Strategies : - Replicate studies under controlled conditions (e.g., ISO-certified assays).

- Use high-purity standards (≥99% by GC-MS) and validate via orthogonal techniques (HPLC, NMR).

- Apply multivariate statistical analysis to isolate confounding variables .

What are the key considerations for designing this compound coordination complexes in crystal engineering?

Advanced Research Question

- Ligand Design : Utilize sulfur/p-orbital interactions (e.g., pyrazine-2-thiocarboxamide) to stabilize metal complexes.

- Crystallization : Optimize solvent polarity (e.g., DMF/water mixtures) and temperature gradients for single-crystal growth.

- Characterization : Employ X-ray diffraction and Hirshfeld surface analysis to map non-covalent interactions .

How do solvent and pH conditions influence this compound’s stability in aqueous solutions?

Basic Research Question

- pH Stability : Pyrazine derivatives hydrolyze under strongly acidic/basic conditions. Maintain pH 6–8 for aqueous studies.

- Solvent Effects : Use aprotic solvents (e.g., acetonitrile) to prevent nucleophilic attack on the pyrazine ring.

- Degradation Monitoring : Track stability via UV-Vis spectroscopy at λmax ~270 nm .

What are the best practices for ensuring reproducibility in this compound bioactivity studies?

Advanced Research Question

- Standardization : Adopt OECD guidelines for in vitro assays (e.g., endothelial cell line ATCC CRL-2922).

- Data Transparency : Publish raw datasets, including negative controls and instrument parameters (e.g., NO release assay calibration curves) .

- Collaborative Validation : Cross-validate findings with independent labs using blinded samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.